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Clinical Presentation & Risk Factors

Anaphylaxis to Nafamostat mesylate is a rare but potentially severe adverse event. Understanding its

clinical presentation is crucial for timely identification and intervention.

Common Clinical Signs: Reactions often involve a combination of cutaneous (skin),
cardiovascular, and respiratory symptoms [1] [2]. Frequently reported signs include:

Cutaneous: Itching (pruritus), urticaria (hives) [1].

Cardiovascular: Hypotension (low blood pressure), tachycardia (rapid heart rate), and in
severe cases, cardiac arrest [3] [1] [4].

Systemic: Fever, shivering, chills, nausea, and vomiting [3] [2].
Time to Onset: Symptoms can appear very quickly, often within 5 to 50 minutes of starting NM

administration during a procedure like hemodialysis [1].
Key Risk Factor: A critical characteristic of NM-induced anaphylaxis is that symptoms may not
occur during the first exposure [3] [2]. Reactions can appear after multiple uneventful
administrations, which can complicate initial diagnosis [3] [2].

The table below summarizes quantitative data from recent case reports and pharmacovigilance reviews:
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Characteristic Reported Findings Source

Most Common
Symptoms

Cutaneous (29.8%), Gastrointestinal (22.8%),
Cardiovascular (12.3%)

KIDS-KAERS Database
(2007-2017) [1]

Proportion of
Anaphylaxis

15% (8/53) of all NM adverse reactions during
blood purification

KIDS-KAERS Database
Analysis [1]

Onset Time 5 to 50 minutes after NM administration
initiation

Case Series (2021) [1]

Case Fatality Cardiac arrest and fatal anaphylaxis have been
reported

Case Reports [1] [4]

Diagnostic Protocols

A definitive diagnosis of NM-induced anaphylaxis is based on clinical observation and can be confirmed

with specialized immunologic tests.

Clinical Diagnosis

The cornerstone of diagnosis is a high index of suspicion when symptoms consistently appear during NM

infusion and resolve promptly after its discontinuation [2]. Be aware that reactions can be misdiagnosed

as sepsis due to overlapping symptoms like fever and elevated inflammatory markers (C-reactive protein,

procalcitonin) [2].

Laboratory Confirmation Tests

When clinical history suggests anaphylaxis, the following tests can provide objective confirmation [1]:

Basophil Activation Test (BAT): This in vitro test measures the activation of basophils in the
presence of the suspect drug. It has shown positivity in confirmed cases of NM anaphylaxis [1].

Skin Testing:
Skin Prick Test (SPT): Uses a weak concentration (e.g., 5 mg/mL) of NM. A positive result

supports the diagnosis [1].
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Intradermal Test (IDT): Can be performed if SPT is negative, using a diluted concentration

(e.g., 1 mg/mL) [1].
Serum Tryptase: Drawing blood to measure serum tryptase levels during the acute reaction can help

confirm anaphylaxis. A level of 44.1 µg/mL has been reported in a severe case [1].

The following diagram illustrates the recommended diagnostic workflow for a suspected NM anaphylaxis

event.
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Suspected NM Anaphylaxis
During Procedure

1. Immediate Action:
Stop NM Infusion

2. Manage Acute Reaction
(Epinephrine, Fluids, etc.)

3. Clinical Diagnosis Based on:
• Symptom timing relative to infusion

• Symptom resolution after stopping NM

4. Confirmatory Testing
Needed?

a. Basophil Activation Test (BAT)

 Yes

 No
b. Skin Testing

(Skin Prick / Intradermal)

c. Serum Tryptase
(Draw during acute event)
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Diagnosis Confirmed

Click to download full resolution via product page

Management & Prevention Strategies

Emergency Management

Follow established anaphylaxis treatment guidelines. The initial response is critical [5]:

Immediate Discontinuation: Stop the Nafamostat mesylate infusion immediately [2].
Administer Epinephrine: Intramuscular epinephrine is the first-line treatment for anaphylaxis. The

recommended dose is 0.01 mg per kg of body weight, up to a maximum of 0.5 mg [5].
Supportive Care: This includes [5]:

Airway Management: Provide oxygen and secure the airway if needed.
Fluid Resuscitation: Administer intravenous fluids to counter hypotension.

Adjunct Medications: Administer antihistamines and corticosteroids.

Preclinical & Clinical Risk Mitigation

For researchers and clinicians, the following strategies can help minimize risk:

Awareness of Prior Exposure: Be vigilant when administering NM to any patient with a history of

previous NM exposure, even if it was uneventful [3] [1].
Anticipation of Delayed Diagnosis: In a research or clinical setting, meticulously document all drug

administrations. This helps identify the causal agent if a reaction occurs after multiple doses [2].
Proactive Testing: For studies involving subjects with prior NM exposure, consider proactive testing

(e.g., skin testing) before (re-)administration to identify sensitized individuals [1].

Key Takeaways for Your Support Center

Vigilance is Critical: NM anaphylaxis can be delayed and masquerade as other conditions like

sepsis. A high index of suspicion is needed.
Act Quickly and Systematically: The management protocol is straightforward but time-sensitive.

Ensure all staff are trained in recognizing anaphylaxis and administering epinephrine.
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Confirm for the Future: Using BAT and skin tests can objectively confirm the diagnosis, which is vital

for the subject's safety in future medical procedures and for your research data integrity.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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